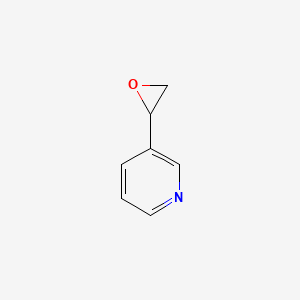

3-(Oxiran-2-yl)pyridine

Descripción general

Descripción

3-(Oxiran-2-yl)pyridine is an organic compound that features both an oxirane (epoxide) ring and a pyridine ring. The presence of these two functional groups makes it a versatile compound in organic synthesis and medicinal chemistry. The oxirane ring is known for its high reactivity, which allows it to participate in various chemical reactions, while the pyridine ring is a common structural motif in many biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-(Oxiran-2-yl)pyridine can be synthesized through several methods. One common approach involves the reaction of 3-pyridylmethanol with a suitable oxidizing agent to form the oxirane ring. Another method includes the cyclization of 3-pyridylmethyl halides with a base to induce the formation of the oxirane ring .

Industrial Production Methods

Industrial production of this compound typically involves the use of magnetically recoverable catalysts. These catalysts facilitate the reaction and can be easily separated from the reaction mixture using an external magnet, making the process more efficient and environmentally friendly .

Análisis De Reacciones Químicas

Nucleophilic Ring-Opening Reactions

The epoxide group undergoes nucleophilic ring-opening reactions, forming derivatives with amines, alcohols, or water. This reactivity is central to its utility in synthesizing complex molecules.

Key Reactions:

-

With Amines : Reaction with primary or secondary amines generates β-amino alcohols. For example, treatment with ethylenediamine produces bis-amino alcohol derivatives, which serve as ligands in coordination chemistry.

-

With Alcohols : Methanol or ethanol in acidic conditions yields glycol ethers. The reaction proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack.

-

Hydrolysis : Acid- or base-catalyzed hydrolysis produces vicinal diols. Kinetic studies show base-catalyzed hydrolysis proceeds faster due to direct nucleophilic attack by hydroxide ions .

Mechanism :

-

Protonation of the epoxide oxygen (acidic conditions) or direct nucleophilic attack (basic conditions).

-

Ring opening at the less substituted carbon due to steric and electronic factors.

-

Formation of a tetrahedral intermediate, stabilizing the transition state .

Oxidation and Reduction

The epoxide group participates in oxidation and reduction reactions, enabling further functionalization.

Oxidation:

-

Epoxide to Diketone : Strong oxidizing agents like potassium permanganate (KMnO₄) convert the epoxide to a diketone. This reaction is stereospecific, retaining the configuration of the starting material .

-

Epoxide to Carboxylic Acid : Ozonolysis followed by oxidative workup yields pyridine-3-carboxylic acid derivatives.

Reduction:

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the epoxide to a vicinal diol. The reaction is selective, leaving the pyridine ring intact.

FeBr₃-Catalyzed Friedel–Crafts Acylation:

In the presence of FeBr₃, the compound reacts with aromatic aldehydes to form 3-aroylimidazo[1,2-a]pyridines. This one-pot synthesis involves:

Example :

| Reaction Components | Conditions | Product | Yield |

|---|---|---|---|

| 3-(Oxiran-2-yl)pyridine + Benzaldehyde | FeBr₃, O₂, 80°C, 12h | 3-Benzoylimidazo[1,2-a]pyridine | 65% |

Magnetically Recoverable Catalysts:

Fe₃O₄ nanoparticles functionalized with silane groups enable efficient multicomponent reactions. For instance, synthesizing 2-amino-3-cyanopyridines under solvent-free conditions achieves yields up to 85% with rapid reaction times (40–70 min) .

Process Optimization:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes reaction rate |

| Solvent | Polar aprotic (DMF) | Enhances nucleophilicity |

| Catalyst Loading | 5 mol% FeBr₃ | Balances cost and efficiency |

Ring-Opening Selectivity:

Density functional theory (DFT) studies reveal that nucleophilic attack preferentially occurs at the less hindered carbon of the epoxide. Steric effects from the pyridine ring and electronic effects (partial positive charge distribution) dictate regioselectivity .

Kinetic Data:

Environmental Remediation

The compound’s reactivity with electrophilic pollutants (e.g., polycyclic aromatic hydrocarbons) facilitates degradation into less toxic metabolites, demonstrating potential in wastewater treatment .

Aplicaciones Científicas De Investigación

Catalysis

3-(Oxiran-2-yl)pyridine plays a significant role in catalytic processes, particularly in the synthesis of pyridine derivatives.

Experimental Methods:

- The compound is utilized as a catalyst in multicomponent reactions, which facilitate the formation of complex pyridine derivatives through regioselective tandem reactions with ethanolamines under mild conditions.

Results:

- These catalytic processes result in a wide array of biologically active compounds, such as inhibitors of IKK-β and antimicrobial agents. The efficiency of these catalysts has been demonstrated in various studies, showcasing their high surface area and ease of separation using external magnets.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a key intermediate in the synthesis of pharmaceutical compounds.

Experimental Methods:

- The compound is involved in multi-step synthetic routes that lead to the development of active pharmaceutical ingredients (APIs), particularly those with anti-inflammatory and analgesic properties.

Results:

- The application of this compound has facilitated the synthesis of new drugs with significant therapeutic potential, reflecting its importance in drug discovery and development.

Environmental Remediation

The compound is also investigated for its potential in environmental applications, particularly in the degradation of persistent organic pollutants.

Experimental Methods:

- The reactivity of this compound is harnessed to transform harmful organic compounds into less toxic or biodegradable forms.

Results:

- Studies indicate that this application can effectively reduce the impact of pollutants on ecosystems, making it a promising candidate for environmental cleanup strategies.

Nanotechnology

In nanotechnology, this compound is used to modify the surface properties of nanoparticles.

Experimental Methods:

- The compound is grafted onto nanoparticles to introduce functional groups that enhance biocompatibility and targeting capabilities.

Results:

- This modification leads to the creation of nanoparticles suitable for drug delivery systems and diagnostic applications, improving their functionality within biological systems.

Analytical Chemistry

This compound is employed as a derivatization agent in analytical chemistry.

Experimental Methods:

- The compound reacts with various analytes to form derivatives that enhance detection and quantification via chromatography and mass spectrometry.

Results:

- Its use has significantly improved the sensitivity and selectivity of analytical methods, facilitating the detection of low-abundance compounds.

Summary Table of Applications

| Application Area | Key Functions | Experimental Techniques | Results Achieved |

|---|---|---|---|

| Catalysis | Synthesis of pyridine derivatives | Multicomponent reactions | Biologically active compounds synthesized |

| Medicinal Chemistry | Intermediate for pharmaceuticals | Multi-step synthetic routes | New drugs with therapeutic potential developed |

| Environmental Remediation | Degradation of pollutants | Reactivity transformation | Reduction in ecosystem pollutant impact |

| Nanotechnology | Surface modification of nanoparticles | Grafting techniques | Enhanced biocompatibility and targeted delivery |

| Analytical Chemistry | Derivatization agent for analyte quantification | Chromatography and mass spectrometry | Improved detection sensitivity for low-abundance compounds |

Mecanismo De Acción

The mechanism of action of 3-(Oxiran-2-yl)pyridine involves the reactivity of the oxirane ring, which can undergo nucleophilic attack by various biological molecules. This reactivity allows it to form covalent bonds with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can also interact with biological targets through π-π stacking and hydrogen bonding interactions .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(Oxiran-2-ylmethyl)pyridine

- 3-Bromo-2-oxiranyl-pyridine

- 2,3-Diphenyloxirane-2,3-dicarbonitrile

Uniqueness

3-(Oxiran-2-yl)pyridine is unique due to the combination of its oxirane and pyridine rings, which confer both high reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry .

Actividad Biológica

3-(Oxiran-2-yl)pyridine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This compound features a unique structure that combines a pyridine ring with an epoxide (oxirane) group, which contributes to its reactivity and biological interactions.

Chemical Structure and Properties

Chemical Formula: C₇H₇NO

Molecular Weight: 135.14 g/mol

CAS Number: 60699-67-4

The presence of the oxirane ring introduces significant strain, making it reactive toward nucleophiles, which is crucial for its biological activity. This structural feature enables it to participate in various chemical transformations that are essential for therapeutic applications.

Target Interactions

This compound is known to interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways. The oxirane moiety can undergo reactions such as:

- Ring Opening : This reaction can lead to the formation of more complex molecules that may exhibit enhanced biological activity.

- Cycloaddition : This process allows for the incorporation of additional functional groups, potentially increasing the compound's therapeutic profile.

Biochemical Pathways

The compound has been studied for its role in:

- Antimicrobial Activity : Research indicates that this compound exhibits cytotoxic properties against various tumor cells, suggesting potential use as an anticancer agent.

- Neuroprotective Effects : Its derivatives have shown promise in protecting against neurodegenerative conditions by inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .

Antimicrobial and Anticancer Properties

Several studies have investigated the biological activity of this compound and its derivatives:

Case Studies

-

Anticancer Activity

- In vitro studies revealed that this compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to oxidative stress induction and disruption of mitochondrial function.

-

Neuroprotective Effects

- A study focused on the neuroprotective effects of its derivatives against amyloid-beta toxicity, demonstrating a significant reduction in neuroinflammation and neuronal death at low concentrations.

-

Environmental Applications

- Research indicated that this compound could effectively transform harmful organic pollutants into less toxic forms through chemical reactions facilitated by its reactive epoxide group.

Propiedades

IUPAC Name |

3-(oxiran-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-2-6(4-8-3-1)7-5-9-7/h1-4,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGZSSLYMJHGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30536701 | |

| Record name | 3-(Oxiran-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60699-67-4 | |

| Record name | 3-(Oxiran-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(oxiran-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-(oxiran-2-yl)pyridine derivatives interesting for synthetic chemists?

A1: this compound derivatives are valuable building blocks in organic synthesis due to the reactive epoxide (oxirane) ring and the presence of the pyridine moiety. The research highlights a novel synthetic approach using these compounds to create pyrido[1,4]oxazocines []. These eight-membered heterocyclic compounds hold significant interest for medicinal chemists as they are found in various biologically active molecules.

Q2: What is significant about the synthetic approach described in the research?

A2: The research presents a "regioselective, convergent, and additive-free approach" [] for synthesizing pyrido[1,4]oxazocines. This is significant because it offers a potentially more efficient and environmentally friendly way to create these compounds compared to existing methods. The use of 4-chloro- and 2-chloro-substituted 3-(oxiran-2-yl)pyridines allows for controlled reactions, leading to specific isomers of the desired products. This control over regioselectivity is crucial for drug discovery, as different isomers can exhibit distinct biological activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.